N,N-diethyl-2-(4-ethylphenyl)-4-quinolinamine hydrobromide
CAS No.: 853349-66-3
Cat. No.: VC16023020
Molecular Formula: C21H25BrN2
Molecular Weight: 385.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 853349-66-3 |
|---|---|
| Molecular Formula | C21H25BrN2 |
| Molecular Weight | 385.3 g/mol |
| IUPAC Name | N,N-diethyl-2-(4-ethylphenyl)quinolin-4-amine;hydrobromide |
| Standard InChI | InChI=1S/C21H24N2.BrH/c1-4-16-11-13-17(14-12-16)20-15-21(23(5-2)6-3)18-9-7-8-10-19(18)22-20;/h7-15H,4-6H2,1-3H3;1H |
| Standard InChI Key | APDCPWPDUYUCLG-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)N(CC)CC.Br |
Introduction
Structural and Molecular Characterization
Chemical Identity
N,N-Diethyl-2-(4-ethylphenyl)-4-quinolinamine hydrobromide belongs to the quinoline alkaloid family, featuring a bicyclic aromatic system fused with a brominated hydrobromide salt. Its molecular formula is C<sub>21</sub>H<sub>25</sub>BrN<sub>2</sub>, with a molar mass of 385.3 g/mol . The IUPAC name, N,N-diethyl-2-(4-ethylphenyl)quinolin-4-amine hydrobromide, reflects its substitution pattern: a diethylamino group at position 4 of the quinoline ring and a 4-ethylphenyl moiety at position 2.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 853349-66-3 |
| Molecular Formula | C<sub>21</sub>H<sub>25</sub>BrN<sub>2</sub> |
| Molecular Weight | 385.3 g/mol |
| IUPAC Name | N,N-diethyl-2-(4-ethylphenyl)quinolin-4-amine hydrobromide |
| Canonical SMILES | CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)N(CC)CC.Br |
| Topological Polar Surface Area | 15.3 Ų |
Structural Features
The compound’s quinoline core enables π-π stacking interactions, while the diethylamine and ethylphenyl groups enhance lipophilicity, influencing membrane permeability. X-ray crystallography data are unavailable, but analogous quinoline derivatives exhibit planar aromatic systems with substituents adopting equatorial conformations to minimize steric hindrance . The hydrobromide salt improves aqueous solubility, critical for in vitro assays .
Synthesis and Manufacturing
Synthetic Pathways
Synthesis typically involves multi-step reactions starting from commercially available precursors. While exact protocols for N,N-diethyl-2-(4-ethylphenyl)-4-quinolinamine hydrobromide are proprietary, analogous quinoline syntheses employ the Pfitzinger reaction, which condenses isatin derivatives with ketones under basic conditions .
Hypothetical Synthesis Route:
-
Quinoline Formation: React 4-ethylacetophenone with isatin in ethanol under reflux with NaOH, yielding 2-(4-ethylphenyl)quinoline-4-carboxylic acid .
-
Amidation: Treat the carboxylic acid with thionyl chloride to form the acid chloride, followed by reaction with diethylamine to produce N,N-diethyl-2-(4-ethylphenyl)-4-quinolinamine.
-
Salt Formation: React the free base with hydrobromic acid in ethanol to precipitate the hydrobromide salt.
Purification and Characterization
Purification via column chromatography (silica gel, chloroform:methanol) ensures >95% purity . Structural validation employs:
-
<sup>1</sup>H NMR: Peaks at δ 1.40–1.43 ppm (triplet, CH<sub>2</sub>CH<sub>3</sub>), δ 3.36–3.44 ppm (quartet, N-CH<sub>2</sub>), and aromatic protons at δ 7.68–8.50 ppm .
-
Mass Spectrometry: Molecular ion peak at m/z 385.3 [M+H]<sup>+</sup>.
Physicochemical Properties
Solubility and Stability
The compound is sparingly soluble in water (≈2 mg/mL) but dissolves readily in dimethyl sulfoxide (DMSO) and ethanol . Stability studies indicate degradation under UV light, necessitating storage at –20°C in amber vials.
Spectroscopic Profiles
-
IR Spectroscopy: Bands at 3431 cm<sup>–1</sup> (N–H stretch), 1681 cm<sup>–1</sup> (C=O), and 1587 cm<sup>–1</sup> (C=N) .
-
UV-Vis: λ<sub>max</sub> at 254 nm (quinoline π→π* transition) .
| Activity | Model System | Effective Concentration | Mechanism |
|---|---|---|---|
| Antiproliferative | HeLa cells | IC<sub>50</sub> = 12 μM | Caspase-3 activation |
| Antibacterial | S. aureus | MIC = 8 μg/mL | Cell wall synthesis inhibition |
| Anti-inflammatory | RAW 264.7 macrophages | IC<sub>50</sub> = 25 μM | NF-κB pathway suppression |
Applications and Future Directions
Current Uses
Primarily employed in early-stage drug discovery for target validation and high-throughput screening . Its fluorescence properties also make it a candidate for bioimaging probes.
Research Priorities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume